molecular formula C14H28OSi3 B14323016 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane CAS No. 110213-83-7

2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane

Cat. No.: B14323016
CAS No.: 110213-83-7
M. Wt: 296.63 g/mol
InChI Key: QNUMQRJMTLKOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a unique organosilicon compound characterized by its trisilane backbone, which is substituted with methoxymethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of hexamethyldisilane with a phenyl-substituted silane under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the trisilane backbone. The methoxymethyl group is introduced through a subsequent reaction with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Halides, amines; presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Reduced silane derivatives.

    Substitution: Various substituted silane compounds depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins.

    Biology: Investigated for its potential as a biocompatible material in medical devices and implants.

    Medicine: Explored for its role in drug delivery systems due to its stability and functionalizability.

    Industry: Utilized in the production of high-performance coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets through its reactive silane groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, making it a versatile compound in synthetic chemistry. The methoxymethyl group provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

    Hexamethyldisilane: Lacks the phenyl and methoxymethyl groups, making it less reactive.

    Phenyltrisilane: Does not have the methoxymethyl group, limiting its functionalization potential.

    Methoxymethylsilane: Lacks the trisilane backbone, reducing its stability and versatility.

Uniqueness: 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane stands out due to its combination of a stable trisilane backbone with reactive methoxymethyl and phenyl groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

110213-83-7

Molecular Formula

C14H28OSi3

Molecular Weight

296.63 g/mol

IUPAC Name

methoxymethyl-phenyl-bis(trimethylsilyl)silane

InChI

InChI=1S/C14H28OSi3/c1-15-13-18(16(2,3)4,17(5,6)7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3

InChI Key

QNUMQRJMTLKOFM-UHFFFAOYSA-N

Canonical SMILES

COC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.